SU 16F

Descripción general

Descripción

Métodos De Preparación

La síntesis de SU 16f implica la preparación de indolin-2-onas sustituidas. La ruta sintética típicamente incluye los siguientes pasos:

Formación del Núcleo de Indolin-2-ona: El núcleo de indolin-2-ona se sintetiza a través de una reacción de ciclización que involucra derivados de anilina e isatina.

Reacciones de Sustitución: La estructura del núcleo se modifica luego a través de varias reacciones de sustitución para introducir los grupos funcionales deseados en posiciones específicas del anillo de indolin-2-ona.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

SU 16f se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales en el anillo de indolin-2-ona.

Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales en el anillo de indolin-2-ona se reemplazan por otros grupos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chemical Profile

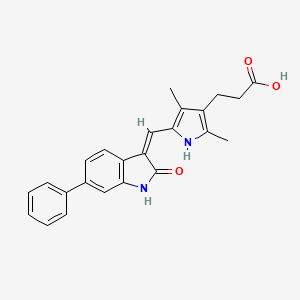

- Chemical Name : 3-[2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

- Molecular Formula : C24H22N2O3

- Molecular Weight : 386.4 g/mol

- CAS Number : 251356-45-3

- Purity : ≥98%

- Storage Conditions : -20°C

Regenerative Medicine

One of the most promising applications of SU 16F is in regenerative medicine, specifically in the conversion of fibroblasts into cardiomyocytes. This process is critical for developing therapies aimed at heart repair following myocardial infarction. This compound enhances the efficiency of this conversion when used in conjunction with other small molecules, forming part of a cocktail that promotes cardiac lineage specification .

Cancer Research

This compound has been investigated for its potential to inhibit tumor growth through its action on PDGFRβ. The inhibition of this receptor can disrupt tumor-associated angiogenesis and reduce the proliferation of cancer cells. Studies have shown that compounds like this compound can significantly affect the growth dynamics of various cancer cell lines, including those from breast and ovarian cancers .

Fibrosis and Vascular Disorders

Given its mechanism as a PDGFRβ inhibitor, this compound is also being explored for its therapeutic potential in treating fibrosis-related conditions. By modulating fibroblast activity, this compound may help reduce excessive scarring and improve tissue remodeling processes in diseases characterized by fibrosis .

Data Tables

Case Study 1: Cardiac Regeneration

In a study published by Cao et al., this compound was part of a cocktail that successfully converted human fibroblasts into functional cardiomyocytes. This research demonstrated that the inclusion of this compound significantly improved the yield of cardiomyocyte-like cells from fibroblasts, suggesting its utility in cardiac tissue engineering .

Case Study 2: Tumor Growth Inhibition

Research conducted by Lee et al. highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer. The study indicated that treatment with this compound led to decreased vascularization within tumors, thereby limiting their growth and spread .

Mecanismo De Acción

SU 16f ejerce sus efectos inhibiendo selectivamente el receptor PDGFRβ. Esta inhibición bloquea las vías de señalización que promueven la proliferación y migración celular. El compuesto también afecta la expresión de varias proteínas involucradas en la supervivencia celular y la apoptosis, como AKT, Bcl-xl, Bcl-2 y Bax .

Comparación Con Compuestos Similares

SU 16f es único en su alta selectividad para PDGFRβ en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

SU 5416: Otro inhibidor de PDGFRβ pero con diferente selectividad y potencia.

Imatinib: Un conocido inhibidor de PDGFRβ utilizado en la terapia del cáncer, pero con un perfil de objetivo más amplio.

This compound destaca por su inhibición específica de PDGFRβ y sus aplicaciones tanto en investigación del cáncer como cardiovascular.

Actividad Biológica

SU 16F is a potent indolinone compound primarily recognized for its role as a selective inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ). This compound has garnered significant attention in the biomedical field due to its potential therapeutic applications, particularly in regenerative medicine and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for future research.

- Molecular Weight : 386.44 g/mol

- Chemical Formula : C24H22N2O3

- CAS Number : 251356-45-3

- Purity : ≥98% (HPLC)

- IC50 Values :

- PDGFRβ: 10 nM

- Proliferation of HUVEC and NIH3T3 cells: 0.11 μM

This compound functions by selectively inhibiting PDGFRβ, which plays a crucial role in cell proliferation, migration, and survival. The inhibition of this receptor can lead to several downstream effects:

- Down-regulation of Fibroblast Genes : this compound accelerates the down-regulation of genes associated with fibroblast activity, which is vital for tissue remodeling and repair .

- Cardiomyocyte Conversion : The compound enhances the efficiency of converting human fibroblasts into functional cardiomyocytes when used in conjunction with other small molecules, particularly in protocols involving a cocktail known as the 9C cocktail .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cell lines:

- Human Umbilical Vein Endothelial Cells (HUVEC) : IC50 = 0.11 μM

- NIH3T3 Fibroblast Cells : Similar inhibitory effects were observed, indicating potential applications in both angiogenesis and fibrosis-related conditions .

Case Studies

A notable case study highlighted the application of this compound in enhancing cardiac regeneration. The study involved administering this compound alongside other compounds to assess its impact on fibroblast-to-cardiomyocyte conversion:

- Findings : The combination therapy led to a significant increase in cardiomyocyte-like cells derived from fibroblasts, suggesting that this compound plays a pivotal role in cardiac tissue engineering .

Comparative Biological Activity

The following table summarizes the selectivity and potency of this compound compared to other growth factor receptors:

| Receptor | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| PDGFRβ | 10 | Reference |

| VEGFR2 | >140 | >14-fold less potent |

| FGFR1 | >229 | >229-fold less potent |

| EGFR | >10000 | >10000-fold less potent |

This data underscores the remarkable selectivity of this compound for PDGFRβ over other receptors, which is critical for minimizing off-target effects during therapeutic applications .

Implications for Future Research

The biological activity of this compound opens avenues for further research into its therapeutic potential:

- Cardiovascular Diseases : Given its ability to promote cardiomyocyte conversion, this compound may be explored as a treatment option for heart failure and other cardiovascular conditions.

- Cancer Therapy : As an inhibitor of PDGFRβ, it could also be investigated in the context of tumor growth inhibition and metastasis prevention.

- Fibrosis Treatment : Its role in down-regulating fibroblast activity may provide insights into managing fibrotic diseases.

Propiedades

IUPAC Name |

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYTEJNOZQZNA-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SU16f?

A: SU16f functions as a specific inhibitor of platelet-derived growth factor receptor β (PDGFRβ). [, ] By blocking this receptor, SU16f disrupts the signaling cascade initiated by platelet-derived growth factor B (PDGFB). This inhibition effectively reduces the migration of PDGFRβ-positive pericytes, which are key players in the formation of fibrotic scar tissue. [, ]

Q2: What is the significance of PDGFRβ inhibition in the context of spinal cord injury (SCI)?

A: Following SCI, the excessive migration and proliferation of PDGFRβ-positive pericytes contribute significantly to the formation of a dense fibrotic scar at the injury site. [, ] This scar acts as a physical and chemical barrier, hindering the regeneration of severed axons and ultimately impeding functional recovery. [, ] Therefore, inhibiting PDGFRβ with SU16f presents a promising therapeutic strategy to limit fibrotic scar formation and potentially promote axon regeneration after SCI.

Q3: How does SU16f impact macrophage polarization and what is its relevance to SCI?

A: Research indicates a complex interplay between macrophage polarization and SU16f's mechanism. While SU16f itself doesn't directly modulate macrophage polarization, its inhibition of PDGFRβ indirectly influences the behavior of these immune cells. [] Specifically, SU16f's suppression of PDGFRβ signaling appears to counter the pro-fibrotic effects of M2 macrophages, which are known to secrete PDGFB and promote pericyte migration. [] This indirect modulation of the inflammatory milieu at the injury site contributes to the overall therapeutic effect of SU16f.

Q4: What are the potential benefits of SU16f observed in preclinical models of SCI?

A: Studies using mouse models of SCI have demonstrated that SU16f administration effectively reduces fibrotic scar formation at the lesion site. [, ] Furthermore, treatment with SU16f has been shown to facilitate axon regeneration and improve locomotor function recovery in these animal models. []

Q5: What are the limitations of the current research on SU16f?

A: While the preclinical data on SU16f appears promising, it's crucial to acknowledge that research is still in its early stages. Further investigations are necessary to determine the long-term efficacy and safety profile of SU16f. [, ] Additionally, research focusing on optimizing dosage regimens, delivery methods, and potential combination therapies will be crucial to translate these findings into clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.